molecular formula C12H10N2O2S B2510680 2-(Benzylthio)-3-nitropyridine CAS No. 69212-31-3

2-(Benzylthio)-3-nitropyridine

Cat. No.: B2510680
CAS No.: 69212-31-3
M. Wt: 246.28
InChI Key: CRGAGHBQCBIQPJ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It features a benzylthio group attached to the second position and a nitro group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-3-nitropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-chloropyridine with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Types of Reactions:

    Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder in acetic acid, catalytic hydrogenation.

    Substitution: Strong nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 2-(Benzylsulfinyl)-3-nitropyridine, 2-(Benzylsulfonyl)-3-nitropyridine.

    Reduction: 2-(Benzylthio)-3-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-3-nitropyridine largely depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the benzylthio group can interact with various biological targets through sulfur bonding. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 2-(Benzylthio)-3-nitropyridine is unique due to the presence of both a benzylthio and a nitro group on the pyridine ring

Properties

IUPAC Name

2-benzylsulfanyl-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c15-14(16)11-7-4-8-13-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGAGHBQCBIQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963838
Record name 2-(Benzylsulfanyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671445
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

69212-31-3
Record name 2-(Benzylsulfanyl)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzylthio)-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethanol (150 mL) was added to a mixture of 2-chloro-3-nitro-pyridine (5 g, 31.54 mmol) and potassium carbonate (4.8 g, 34.7 mmol). Benzyl mercaptan (4.09 mL, 34.7 mmol) was added followed by water (30 mL). The mixture stirred at 25° C. for 4 h. Water (350 mL) was added and the product precipitated. The solid was collected by vacuum filtration, rinsed with water (100 mL) and dried in vacuo for 4 h to afford the desired product, 2-benzylsulfanyl-3-nitro-pyridine (6.6 g, 26.8 mmol, 85%), as a yellow powder. 1H NMR (400 MHz, DMSO-d6) δ: 4.47 (2H, s), 7.21-7.31 (3H, m), 7.40-7.45 (3H, m), 8.58 (1H, dd, J1=8.6 Hz, J2=1.7 Hz), 8.83 (1H, dd, J1=4.7 Hz, J2=1.7 Hz).
Quantity
150 mL
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reactant
Reaction Step One
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5 g
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reactant
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4.8 g
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reactant
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4.09 mL
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350 mL
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

In a similar fashion using route 38 general procedure 92, 2-chloro-3-nitro-pyridine(2 g, 12.7 mmol), Na2CO3 (1.75 g, 16.6 mmol), benzylmercaptan (1.87 g, 15.1 mmol) and EtOH (20 ml) at 90° C. for 4 h gave the title compound (3 g, 96%) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Quantity
2 g
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reactant
Reaction Step One
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1.75 g
Type
reactant
Reaction Step Two
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1.87 g
Type
reactant
Reaction Step Three
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Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
96%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a stirred solution of 35 ml of ethanol, 1 ml of water, and 2.0 g (0.025 mole) of 85% KOH pellets was added 3.2 g (0.025 mole) of benzyl mercaptan. To this mixture was added 4 g (0.025 mole) of 2-chloro-3-nitropyridine. After complete addition (20 minutes), the reaction mixture was warmed to 55° C. and held at that temperature for 25 minutes. It was then allowed to cool to room temperature over the next hour. The solid was filtered off (KCl) and the ethanol was removed from the filtrate. The residue was treated with 40 ml of acetone by warming, cooling and then filtering to remove more KCl. The filtrate was evaporated to leave an oil which solidified. The solid was recrystallized from 40 ml of ethanol to give 2.3 g of crystals, having a melting point of 57-59° C. The infrared spectrum was consistent with the structure. A second crop of 1.3 g of impure product was also obtained.
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35 mL
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2 g
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3.2 g
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1 mL
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4 g
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